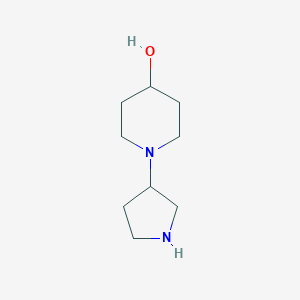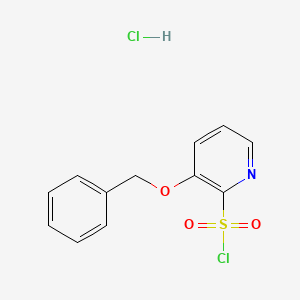![molecular formula C10H10FNO3 B1489417 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1780604-48-9](/img/structure/B1489417.png)
2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- The novel compound B2055, synthesized from flumioxazin, exhibits significant protox inhibiting herbicidal activity. The synthesis process has been optimized to enhance the yield and conversion efficiency of flumioxazin into B2055, indicating potential for commercial herbicide development (Y. Hai, 2007).
- Further research into derivatives of flumioxazin, including its iodo analogue B2055, explores their effectiveness as herbicides. This includes investigating the structural requirements for protox inhibition and identifying compounds with broad-spectrum activity and safety for crops (Mingzhi Huang et al., 2005).
Antibacterial Applications
- A study focused on the synthesis of 1,4-benzoxazine analogues evaluated their antibacterial activity against various bacterial strains. Certain derivatives demonstrated promising activity, highlighting the potential for developing new antibacterial agents (Naveen Kadian et al., 2012).
Synthesis Methods
- Innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been developed, showcasing the versatility of these compounds in biological and medicinal applications. These methods emphasize economical and environmentally friendly approaches to compound development (詹淑婷, 2012).
Antiproliferative Evaluation
- The antiproliferative effects of new (4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives against various cancer cell lines have been investigated. Some compounds exhibited significant activity, suggesting their potential in cancer therapy (Chandrakant Pawar et al., 2017).
Crystal Structure Analysis
- The crystal structure of flumioxazin was analyzed, providing insights into its molecular interactions and stability. This research aids in understanding the physical properties of such compounds, which is crucial for developing effective herbicides (Hyunjin Park et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is the enzyme protoporphyrinogen oxidase (Protox) . Protox plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
This compound acts by inhibiting the activity of Protox . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme .
Biochemical Pathways
The inhibition of Protox disrupts the porphyrin biosynthesis pathway , leading to the accumulation of protoporphyrinogen IX . This compound is auto-oxidized to produce protoporphyrin IX, which is a photosensitizer. When exposed to light, it produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately cell death .
Result of Action
The result of the action of this compound is the disruption of chlorophyll and heme biosynthesis, leading to cell death . This makes the compound effective as a herbicide, as it can control the growth of unwanted plants .
Biochemische Analyse
Biochemical Properties
2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme. The compound acts as an inhibitor of protox, leading to the accumulation of protoporphyrinogen IX, which can cause oxidative damage to cells . Additionally, this compound may interact with other enzymes and proteins, influencing various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In plant cells, the inhibition of protox leads to the accumulation of reactive oxygen species (ROS), causing lipid peroxidation and cell membrane damage . This results in cell death and is the basis for the compound’s herbicidal activity. In mammalian cells, the compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are still under investigation. It is hypothesized that similar mechanisms involving oxidative stress and enzyme inhibition may be at play.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protox. The compound binds to the active site of the enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition disrupts the heme biosynthesis pathway, leading to the accumulation of toxic intermediates and oxidative stress. Additionally, the compound may interact with other biomolecules, influencing gene expression and cellular metabolism through various signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained oxidative stress and cellular damage, which may have implications for its use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, the compound can cause significant oxidative stress and cellular damage, leading to toxic or adverse effects Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protox. The inhibition of protox disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX and other intermediates . This disruption can affect metabolic flux and metabolite levels, influencing various cellular processes. Additionally, the compound may interact with other enzymes and cofactors, further impacting metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and effects. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall effects on cellular function
Eigenschaften
IUPAC Name |
2-(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-6-1-2-8-9(3-6)15-5-7(12-8)4-10(13)14/h1-3,7,12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWBZIUOVEIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)




![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)


![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
